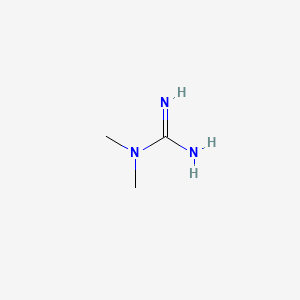
1,1-Dimethylguanidine
概要
説明
1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a compound with the molecular formula C3H9N3 . It has a molecular weight of 87.12 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it has been employed in various chemical reactions. For instance, it has been used as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms . The canonical SMILES representation is CN©C(=N)N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 87.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 53.1 Ų . The exact mass is 87.079647300 g/mol .
科学的研究の応用
Inhibition of Nitric Oxide Formation
1,1-Dimethylguanidine has been studied for its ability to inhibit nitric oxide (NO) formation. It is shown to be a potent inhibitor of both cytokine-inducible and vascular constitutive isoforms of NO synthase. This inhibition was observed in various tests, including cytokine-induced production of nitrite, vasoconstrictor responses of isolated rat mesenteric arteries, and in vivo blood pressure responses in rats (Hasan et al., 1993).
Environmental Analysis
This compound has been identified in environmental analysis as a transformation product of 1,1-dimethylhydrazine, an important rocket fuel pollutant. It was detected in soil samples at the site of rocket carrier impacts using liquid chromatography-tandem mass spectrometry, highlighting its environmental presence and potential impact (Kosyakov et al., 2014).
Cardiovascular Effects
The administration of this compound affects blood pressure, heart rate, and renal sympathetic nerve activity. This study in spontaneously hypertensive rats showed that this compound induced dose-dependent increases in mean blood pressure and heart rate, suggesting its significant impact on cardiovascular function (Zhang et al., 1997).
Use in Suzuki–Miyaura Coupling
This compound has been used as an enhanced ligand for aqueous Suzuki–Miyaura cross-coupling in protein chemistry. This novel Pd catalyst system enabled site-specific protein 18F-labeling under biologically compatible conditions, demonstrating its utility in biochemical syntheses (Gao et al., 2013).
Toxicity Studies
Concentrations of this compound in serum and urine were studied in the context of chronic renal failure. The research aimed to determine whether these compounds contribute to the toxic manifestations of the uremic syndrome (Stein & Micklus, 1973).
Chemical Reactions and Properties
The reactions of this compound with various agents and under different conditions have been extensively studied. These studies include reactions with hydroxyl radical and sulfate radical anion, providing insight into its chemical behavior in aqueous solutions (Morimoto et al., 2008).
Catalyst in Chemical Reactions
This compound has been used as a catalyst in the carbonylation of epoxides. Novel cobalt carbonyl ionic liquids based on this compound were synthesized and showed high thermal and chemical stability, along with high catalytic performance in the carbonylation of epoxides (Zhang et al., 2017).
Safety and Hazards
将来の方向性
A lifestyle-related metabolite associated with 1,1-Dimethylguanidine, known as dimethylguanidino valerate (DMGV), has been found to associate with cardiovascular risk factors and future risk of coronary artery disease and cardiovascular mortality . This suggests potential future directions for research into the effects of this compound and related compounds on health outcomes .
作用機序
Target of Action
1,1-Dimethylguanidine, also known as DMG, primarily targets the synthesis of nitric oxide (NO), an important signaling molecule in the body . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
DMG acts as an endogenous inhibitor of nitric oxide synthesis . This means that it interferes with the production of nitric oxide within the body.
Pharmacokinetics
It is known that dmg is an endogenous compound, meaning it is produced within the body
生化学分析
Biochemical Properties
1,1-Dimethylguanidine plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby reducing the production of nitric oxide . This interaction is crucial as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, leading to various biochemical effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by inhibiting nitric oxide production, which can affect vasodilation and blood pressure regulation . Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of nitric oxide synthase enzymes. This modulation can lead to changes in the expression of genes involved in inflammatory responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to nitric oxide synthase enzymes, leading to the inhibition of their activity . This inhibition reduces the production of nitric oxide, a key signaling molecule. The binding interaction between this compound and nitric oxide synthase is crucial for its inhibitory effect. Additionally, this compound may influence other molecular pathways by altering the expression of genes regulated by nitric oxide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained inhibition of nitric oxide production, resulting in long-term changes in blood pressure regulation and inflammatory responses. The stability of this compound in various experimental conditions is also a critical factor in determining its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit nitric oxide synthesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood pressure and renal function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby affecting the overall metabolic flux of nitric oxide production . This interaction can lead to changes in metabolite levels, particularly those related to nitric oxide and its downstream signaling molecules . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various tissues where it can exert its inhibitory effects on nitric oxide synthase . The interaction of this compound with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These factors are important for understanding the overall pharmacokinetics of this compound.
Subcellular Localization
This compound is localized within specific subcellular compartments where it can interact with nitric oxide synthase enzymes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound are closely linked to its localization within cells, as this determines its ability to inhibit nitric oxide synthesis effectively . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action.
特性
IUPAC Name |
1,1-dimethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBOPZIKWTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60878702 | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3324-71-8, 6145-42-2 | |
| Record name | 1,3-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

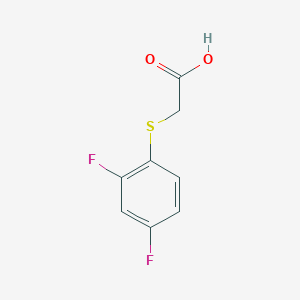
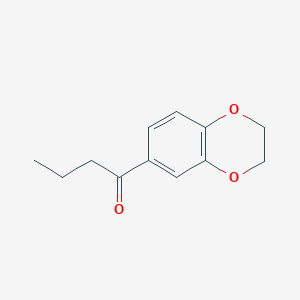

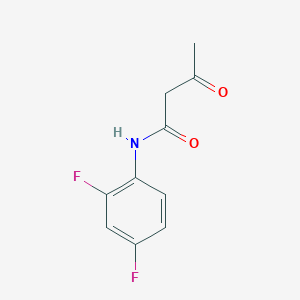
![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)
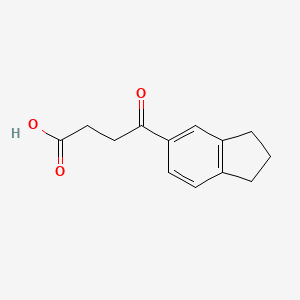

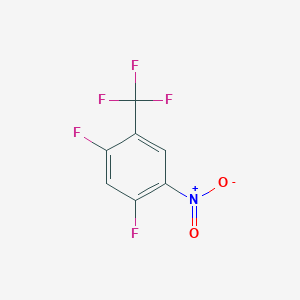
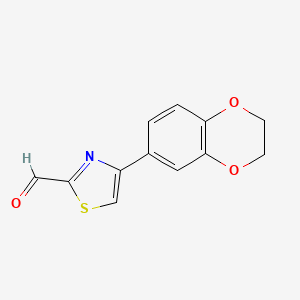

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)
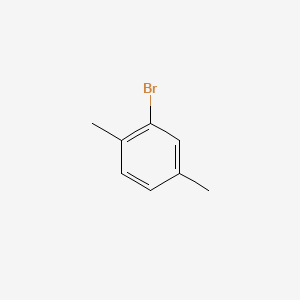
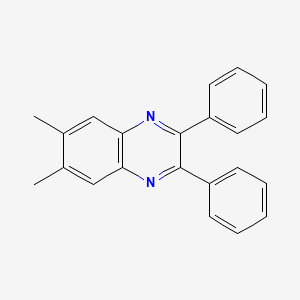
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)